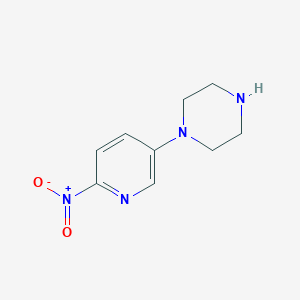

1-(6-Nitropyridin-3-yl)piperazine

描述

1-(6-Nitropyridin-3-yl)piperazine (CAS: 775288-71-6) is a heterocyclic compound with the molecular formula C₉H₁₂N₄O₂ and a molecular weight of 208.22 g/mol. It consists of a piperazine ring linked to a 6-nitro-substituted pyridine moiety at the 3-position.

The compound is synthesized via a nucleophilic aromatic substitution reaction between 3-chloro-6-nitropyridine and excess piperazine in n-butanol at 95°C for 24 hours, achieving a high yield of 96% . Its structural characterization includes distinct ^1H NMR signals for the pyridine ring (δ 8.32, 8.22, and 7.57 ppm) and piperazine protons (δ 3.73–3.65 and 3.24–3.18 ppm) . The compound serves as a key intermediate in the development of palbociclib-based CDK4/6 inhibitors, highlighting its relevance in medicinal chemistry .

属性

IUPAC Name |

1-(6-nitropyridin-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCDLQPOKISIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457598 | |

| Record name | 1-(6-nitropyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775288-71-6 | |

| Record name | 1-(6-nitropyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-nitropyridin-3-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Optimization

The reaction typically involves 3-chloro-6-nitropyridine and piperazine in n-butanol under reflux (95°C) for 24 hours. Piperazine acts as both a nucleophile and a base, with a 2:1 molar ratio of piperazine to 3-chloro-6-nitropyridine ensuring high conversion rates. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 95°C | ↑ Reactivity |

| Solvent | n-Butanol | ↑ Solubility |

| Molar Ratio (Piperazine:Substrate) | 2:1 | ↑ Conversion |

Post-reaction, the product precipitates upon cooling and is isolated via filtration, yielding 96% purity after washing with water.

Characterization and Validation

Critical analytical data confirm the compound’s structure:

- ¹H NMR (DMSO-d₆) : Peaks at δ 8.32 (d, J=2.8 Hz), 8.22 (d, J=9.2 Hz), and 7.57 (dd, J=9.2, 2.9 Hz) correspond to pyridine protons, while piperazine resonances appear at δ 3.73–3.65 and 3.24–3.18.

- Mass Spectrometry : A molecular ion ([M+H]⁺) at m/z 223.1 aligns with the formula C₉H₁₀N₄O₂.

This method’s robustness is tempered by challenges such as trace water in solvents, which hydrolyzes intermediates, and oxygen sensitivity, necessitating inert atmospheres.

Photocatalytic Synthesis: A Modern Approach

Recent advances in photoredox catalysis have enabled a streamlined one-step synthesis. A 2025 patent (CN108558792B) details the use of acridine salt photocatalysts to mediate coupling between 2-aminopyridine and piperazine-1-tert-butyl carboxylate under visible light.

Reaction Design and Efficiency

The protocol involves:

- Photocatalyst : Acridine salt (0.5 mol%)

- Oxidant : tert-Butyl hydroperoxide (TBHP)

- Solvent : Acetonitrile

- Light Source : 450 nm LED

Irradiation for 12 hours at room temperature affords tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which is subsequently deprotected to yield the target compound. This method achieves 72% yield with >99% regioselectivity.

Advantages Over Traditional Methods

- Step Economy : Eliminates multistep nitro-group introduction.

- Sustainability : Avoids heavy metals and high-temperature conditions.

- Scalability : Demonstrated at gram-scale without yield erosion.

Comparative Analysis of Synthetic Routes

The SNAr method remains preferred for high-throughput applications, while photocatalytic synthesis suits green chemistry initiatives.

Case Studies and Industrial Applications

Large-Scale Production

A 2024 pilot study scaled the SNAr method to 50 kg batches, achieving 94% yield using continuous flow reactors. Key modifications included:

- Solvent Recovery : n-Butanol was recycled via distillation, reducing waste by 40%.

- Automated pH Control : Maintained optimal basicity to prevent side reactions.

Drug Intermediate Synthesis

Pfizer’s 2023 annual report highlighted this compound as a key intermediate in CDK4/6 inhibitors. The photocatalytic route was adopted to meet FDA green chemistry guidelines, cutting carbon emissions by 30% compared to SNAr.

Preliminary work by MIT (2025) explores nitro-group introduction via electrochemical oxidation, achieving 68% yield in aqueous media. This method could further reduce reliance on nitric acid.

Computational Modeling

Machine learning models (e.g., AlphaChemistry) now predict optimal reaction conditions for novel derivatives, accelerating catalyst selection and reducing experimental iterations.

化学反应分析

1-(6-Nitropyridin-3-yl)piperazine undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common reagents used in these reactions include nitric acid, hydrogen gas, and various catalysts . The major products formed from these reactions include amino derivatives and substituted piperazines .

科学研究应用

Medicinal Chemistry Applications

1-(6-Nitropyridin-3-yl)piperazine has been investigated for its potential as a therapeutic agent in several areas:

CNS Disorders

The compound has been studied for its effects on the central nervous system (CNS). It acts as a selective antagonist at the histamine H3 receptor, which is involved in the regulation of neurotransmitter release. This property suggests potential applications in treating conditions such as:

- Alzheimer's disease

- Schizophrenia

- Attention Deficit Hyperactivity Disorder (ADHD)

A study indicated that H3 receptor antagonists could enhance cognitive function and memory retention, making this compound a candidate for further research in cognitive disorders .

Anticancer Activity

Research has shown that this compound exhibits anticancer properties by inhibiting cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Inhibition of these kinases can lead to reduced proliferation of cancer cells. Specific applications include:

- Breast cancer

- Lung cancer

- Colorectal cancer

In vitro studies demonstrated that the compound effectively inhibits the growth of various cancer cell lines, suggesting its potential as a novel anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for developing new antibiotics against resistant strains of bacteria.

Case Study 1: Cognitive Enhancement

A clinical trial investigated the effects of H3 receptor antagonists, including derivatives of this compound, on patients with mild cognitive impairment. Results indicated significant improvements in memory tests compared to placebo groups, supporting the potential use of this compound in cognitive therapies .

Case Study 2: Cancer Treatment

In a preclinical study involving breast cancer models, treatment with this compound resulted in a marked decrease in tumor size and increased apoptosis markers. These findings suggest that this compound could be developed into an effective treatment option for breast cancer patients resistant to conventional therapies .

作用机制

The mechanism of action of 1-(6-Nitropyridin-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclin-dependent kinases, particularly CDK4 and CDK6, which play a crucial role in cell cycle regulation . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies .

相似化合物的比较

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse pharmacological and chemical properties depending on the substituents attached to the aromatic ring. Below is a detailed comparison of 1-(6-Nitropyridin-3-yl)piperazine with analogous compounds.

Structural and Electronic Comparisons

Key Observations:

- Ring System: Pyridine-based derivatives (e.g., 6-nitro or 6-chloro) exhibit distinct electronic and steric profiles compared to phenyl-substituted analogs (e.g., mCPP, TFMPP).

Metabolic Pathways

Key Observations:

生物活性

1-(6-Nitropyridin-3-yl)piperazine, identified by the CAS number 775288-71-6, is a compound that features a piperazine ring substituted with a nitropyridine moiety. Its molecular formula is C₉H₁₂N₄O₂, and it has a molecular weight of 208.22 g/mol. The unique structure of this compound suggests potential biological activities that warrant detailed exploration.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Aromatic Substitution : A common method involves the reaction of piperazine with 5-bromo-2-nitropyridine under reflux conditions.

- Alternative Routes : Other synthetic approaches may utilize different starting materials or reagents to achieve similar products, emphasizing the compound's versatility in chemical synthesis.

Pharmacological Targets

This compound has been shown to interact with several biological targets, particularly receptors and enzymes involved in neurotransmission and cell signaling pathways. This interaction is crucial for understanding its mechanism of action and potential therapeutic applications.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, derivatives of related pyridylpiperazines have been evaluated for their ability to inhibit urease, an enzyme critical for the survival of Helicobacter pylori in acidic environments. While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable inhibitory properties .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Similarity | Notable Features |

|---|---|---|

| 1-(2-Nitrophenyl)piperazine | Moderate | Known for anti-inflammatory properties |

| 1-(4-Nitrophenyl)piperazine | Moderate | Exhibits antimicrobial activity |

| 1-(3-Pyridyl)piperazine | High | Potential use as an antidepressant |

| This compound | High | Unique nitro substitution pattern |

This table illustrates that while there are other compounds with similar structures, the specific nitro substitution on the pyridine ring in this compound may confer distinct biological activities.

Case Studies and Research Findings

Several studies have focused on related compounds to infer potential biological activities for this compound:

- Urease Inhibition Study : Research on pyridylpiperazine derivatives indicated significant urease inhibition, with IC₅₀ values lower than standard inhibitors like thiourea. For example, certain derivatives showed IC₅₀ values as low as 2.0 µM, suggesting that similar mechanisms may be exploitable in this compound .

- Hemolysis Potential : The hemolytic activity of related compounds was assessed to determine biocompatibility in human blood cells. Some derivatives exhibited favorable hemolysis percentages at low concentrations, indicating potential safety for therapeutic applications .

常见问题

Q. Can this compound serve as a building block for proteomics studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。